2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene
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Overview
Description
2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives Indene compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the nitration of 2-chloro-2-ethyl-2,3-dihydro-1H-indene followed by reduction to introduce the nitroso group. The reaction conditions typically involve the use of nitric acid and a reducing agent such as sodium dithionite.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-2-ethyl-1-nitro-2,3-dihydro-1H-indene.
Reduction: 2-Chloro-2-ethyl-1-amino-2,3-dihydro-1H-indene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-ethyl-2,3-dihydro-1H-indene: Lacks the nitroso group, resulting in different chemical reactivity and applications.
2-Chloro-2-methyl-1-nitroso-2,3-dihydro-1H-indene: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
2-Chloro-2-ethyl-1-nitro-2,3-dihydro-1H-indene:
Uniqueness
2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61957-48-0 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-chloro-2-ethyl-1-nitroso-1,3-dihydroindene |
InChI |
InChI=1S/C11H12ClNO/c1-2-11(12)7-8-5-3-4-6-9(8)10(11)13-14/h3-6,10H,2,7H2,1H3 |
InChI Key |
RZGXCXSPFOGABE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1N=O)Cl |
Origin of Product |
United States |
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